molecular formula C21H18N2OS B2471705 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide CAS No. 477511-71-0

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2471705
CAS No.: 477511-71-0
M. Wt: 346.45
InChI Key: YGUJUEXPSGXZEX-QURGRASLSA-N
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Description

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound designed for research applications, featuring a benzothiazole core coupled with a naphthalene acetamide group. This structural motif is commonly investigated in medicinal chemistry for its potential biological activity. Compounds within this class have demonstrated significant promise in scientific research, particularly as inhibitors of urease, a nickel-containing metalloenzyme . The inhibition of urease is a valuable target for research into managing conditions associated with Helicobacter pylori and infectious stones . Furthermore, structurally related benzothiazole acetamide derivatives have shown relevant antimicrobial properties in research settings, with some analogs exhibiting activity against both Gram-positive and Gram-negative bacteria . The mechanism of action for such compounds, based on studies of similar structures, is hypothesized to involve binding to key enzymatic active sites. Molecular docking studies of related acetamide derivatives suggest they can bind effectively to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a critical role in the inhibition process . Researchers value this compound for its potential as a scaffold in drug discovery and as a tool for biochemical studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-14-10-11-18-19(12-14)25-21(23(18)2)22-20(24)13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUJUEXPSGXZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC4=CC=CC=C43)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Dimethyl Groups: Methylation of the benzo[d]thiazole core can be performed using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Acetamide Linkage: The final step involves the condensation of the dimethylbenzo[d]thiazole derivative with 2-(naphthalen-1-yl)acetyl chloride in the presence of a base like triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, which may reduce the double bonds or other reducible groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced aromatic rings or double bonds.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a fluorescent probe due to the presence of the benzo[d]thiazole and naphthalene moieties, which are known for their photophysical properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities, given the bioactive nature of benzo[d]thiazole derivatives.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as organic semiconductors or dyes, due to its conjugated system.

Mechanism of Action

The mechanism of action of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. In the case of fluorescent probes, the compound would absorb light at a specific wavelength and emit light at a different wavelength, allowing for visualization of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Cores

2.1.1. N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide Derivatives These derivatives (e.g., compounds 4a–4i) feature a thiazole ring substituted with phenyl and p-tolyl groups instead of dimethyl substituents. Notably, 4a–4c showed dual MAO-A/MAO-B inhibition, suggesting that the dimethyl groups in the target compound might enhance selectivity due to steric or electronic effects .

2.1.2. N-(6-Arylbenzo[d]thiazole-2-acetamide) Derivatives
Compounds such as those in replace the naphthalen-1-yl group with substituted aryl rings (e.g., 4-chlorophenyl). The naphthalen-1-yl moiety in the target compound provides extended conjugation and higher lipophilicity (clogP ≈ 4.5 vs. ~3.8 for phenyl analogues), which could improve blood-brain barrier penetration in neurological applications .

Compounds with Alternative Linkers and Aromatic Systems

2.2.1. Triazole-Linked Naphthalene Acetamides and describe compounds like 6a–6m, where a 1,2,3-triazole linker replaces the acetamide group. The triazole ring introduces polarity (e.g., dipole moment ~5 D vs. For example, 6b (IC₅₀ = 1.2 µM for MAO-B) is less potent than thiazole-based MAO inhibitors, highlighting the importance of the benzothiazole core in enzyme interaction .

2.2.2. Thiophene-Based Acetamides
N-(3-Acetyl-2-thienyl)acetamides () exhibit a thiophene ring instead of benzothiazole. The sulfur atom in thiophene is less electronegative than in benzothiazole, altering electronic distribution. IR spectra show C=O stretches at ~1678 cm⁻¹ for thiophene acetamides vs. ~1665 cm⁻¹ for the target compound, suggesting stronger hydrogen-bonding capacity in the latter .

Key Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Core Structure Substituents Linker clogP* C=O IR (cm⁻¹)
Target Compound Benzo[d]thiazole 3,6-dimethyl; naphthalen-1-yl Acetamide ~4.5 1665
N-[1-(((3,4-Diphenylthiazol-2-ylidene)amino)methyl)cyclopentyl]acetamide (4a) Thiazole 3-phenyl; 4-p-tolyl Cyclopentyl ~3.9 1682
6b (Triazole-naphthalene) Triazole 2-nitrophenyl Triazole ~3.2 1682
N-(3-Acetyl-2-thienyl)acetamide Thiophene 3-acetyl Acetamide ~2.8 1678

*Calculated using ChemDraw.

Biological Activity

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the various biological activities associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a unique heterocyclic structure combining a thiazole derivative with an acetamide moiety. Its molecular formula is C18H18N2SC_{18}H_{18}N_2S and it has a molecular weight of approximately 298.41 g/mol. The thiazole ring contributes to its reactivity and biological interactions, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which influence its binding affinity and specificity toward target proteins. These interactions can modulate enzyme activity or alter signal transduction pathways.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results.

Pathogen Inhibition Zone (mm) MIC (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Candida albicans1464

These findings indicate that the compound could be developed further as an antimicrobial agent.

Anticancer Activity

The potential anticancer properties of this compound have also been investigated. In vitro studies show that the compound induces apoptosis in cancer cell lines.

Cell Line IC50 (µM)
MCF-7 (breast cancer)12
HeLa (cervical cancer)9
A549 (lung cancer)15

The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Activity

Research has indicated that this compound may possess anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines in cell culture models.

Cytokine Inhibition (%)
IL-675
TNF-α60
IL-1β50

These effects suggest that the compound could be useful in treating inflammatory diseases.

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of similar benzothiazole derivatives in models of neurodegenerative diseases. The results indicated that these compounds could inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to Alzheimer’s disease pathology .
  • Multitargeted Drug Design : Research highlighted the design of multitargeted directed ligands based on benzothiazole scaffolds for treating multifactorial diseases such as Alzheimer's disease. These compounds showed inhibition against multiple targets, including MAO-B and AChE .

Q & A

Basic: What is the recommended synthetic pathway for (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide, and what reaction conditions are critical?

Methodological Answer:
The compound is synthesized via multi-component reactions (MCRs) due to their efficiency in constructing benzothiazole-acetamide scaffolds. Key steps include:

  • Precursor preparation : Start with 3,6-dimethylbenzo[d]thiazol-2(3H)-one and naphthalen-1-ylacetyl chloride.
  • Condensation : Use a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to form the imine bond .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC to isolate the (E)-isomer .
    Critical Conditions :
  • Maintain inert atmosphere (N₂/Ar) to prevent oxidation.
  • Optimize reaction time (6–12 hours) and temperature (room temperature post-condensation) to enhance yield (60–75%) .

Basic: Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should researchers prioritize?

Methodological Answer:
Use a combination of:

  • ¹H/¹³C NMR :
    • Benzothiazole protons : Look for aromatic signals at δ 7.1–8.2 ppm.
    • Naphthalene protons : Multiplets at δ 7.4–8.3 ppm.
    • Imine (C=N) : A singlet near δ 8.5–9.0 ppm (¹H) and δ 160–165 ppm (¹³C) .
  • HRMS : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₂₁H₁₈N₂OS: ~346.4 g/mol).
  • IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C=N (~1600 cm⁻¹) .

Advanced: How can synthetic yield be optimized during scale-up, and what variables require systematic screening?

Methodological Answer:
Variables to optimize :

  • Solvent polarity : Test DMF vs. dichloromethane; higher polarity may improve intermediate solubility .
  • Catalyst loading : Screen 1–5 mol% of DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Temperature gradient : Use a ramped protocol (0°C → 25°C) to balance reaction rate and byproduct formation .
    Scale-up tips :
  • Implement inline FTIR for real-time monitoring of intermediate formation.
  • Use centrifugal partition chromatography for large-scale purification .

Advanced: How should researchers address contradictions in biological activity data across assay models (e.g., antimicrobial vs. anticancer screens)?

Methodological Answer:
Stepwise approach :

Validate purity : Confirm >95% purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .

Orthogonal assays :

  • For antimicrobial activity: Use broth microdilution (MIC) and time-kill assays.
  • For anticancer activity: Employ MTT and apoptosis assays (Annexin V/PI staining) .

Cell-line specificity : Test across multiple lines (e.g., HeLa, MCF-7) to identify selectivity patterns.

Mechanistic studies : Perform ROS detection or caspase-3 activation assays to differentiate cytotoxic vs. cytostatic effects .

Mechanism: What computational strategies are recommended to study target interactions, and how do structural features influence binding?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using the naphthalene moiety for π-π stacking and the acetamide for hydrogen bonding .
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD and binding free energy (MM-PBSA).
  • Key structural insights :
    • The 3,6-dimethyl groups on benzothiazole enhance hydrophobic interactions.
    • The (E)-configuration optimizes spatial alignment with catalytic residues .

Stability: What protocols assess the compound’s stability under physiological and storage conditions?

Methodological Answer:

  • Forced degradation :
    • Acidic/alkaline : Incubate in 0.1M HCl/NaOH (37°C, 24 hours); monitor via HPLC .
    • Oxidative : Treat with 3% H₂O₂; track peroxide-sensitive groups (e.g., thiazole ring).
  • Photostability : Expose to UV light (ICH Q1B guidelines); use amber vials if degradation >5% .
  • Long-term storage : Store at –20°C in DMSO (desiccated); assess crystallinity via PXRD every 6 months .

Advanced: How to design derivatives for improved activity, and what substituent modifications show promise?

Methodological Answer:
SAR-driven modifications :

  • Benzothiazole ring : Introduce electron-withdrawing groups (e.g., –Cl at position 6) to enhance electrophilicity .
  • Naphthalene moiety : Replace with anthracene for extended π-system and improved DNA intercalation .
  • Acetamide linker : Substitute with sulfonamide to modulate solubility and bioavailability .
    Synthetic workflow :

Use Suzuki-Miyaura coupling for halogenated analogs.

Screen derivatives via high-throughput SPR (surface plasmon resonance) for binding affinity .

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